
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H17N5O4 and its molecular weight is 379.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Applications
The compound's derivatives have been explored for their potential as hypoxia-selective cytotoxins. Research conducted by Palmer et al. (1996) demonstrated that regioisomers of a novel hypoxia-selective cytotoxin showed significant cytotoxicity under hypoxic conditions, which is a characteristic environment of solid tumors. These derivatives exhibit hypoxic selectivity, potentially offering a therapeutic advantage by targeting tumor cells while sparing healthy tissue (Palmer et al., 1996).
Antimicrobial Applications
The compound's structural analogs have demonstrated promising antimicrobial activities. Desai et al. (2013) synthesized fluorobenzamide derivatives containing thiazole and thiazolidine, showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom was noted to enhance antimicrobial activity, indicating the potential utility of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Synthesis of Cocrystals
The compound's framework has been utilized in the design of ternary cocrystals, as demonstrated by Tothadi and Desiraju (2013). Through a graded selection of hydrogen bonds and halogen bonds, ternary cocrystals were isolated, showcasing the compound's role in facilitating specific molecular interactions. This application underscores its relevance in materials science, particularly in the development of novel cocrystalline materials with desired properties (Tothadi & Desiraju, 2013).
Nonlinear Optical Properties
The nonlinear optical properties of hydrazones, potentially including derivatives of the target compound, were investigated by Naseema et al. (2010). These studies highlight the compound's relevance in optical device applications, such as optical limiters and switches, due to their effective optical power limiting behavior at specific wavelengths (Naseema et al., 2010).
Antitubercular Activity
Novel nitrobenzamide derivatives, likely structurally related to the target compound, have shown considerable in vitro antitubercular activity. Wang et al. (2019) designed and synthesized a series of these derivatives, with some displaying excellent MIC values, indicating their potential as antitubercular agents. This suggests the compound's utility in the development of new treatments for tuberculosis (Wang et al., 2019).
Propriétés
IUPAC Name |
N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c1-12-6-7-13(8-17(12)24(27)28)19(26)21-11-18(25)23-22-10-14-9-20-16-5-3-2-4-15(14)16/h2-10,20H,11H2,1H3,(H,21,26)(H,23,25)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJXRXRLUYGKPF-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CNC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CNC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

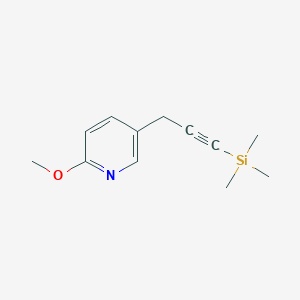
![3-[2-(Dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine](/img/structure/B2823430.png)
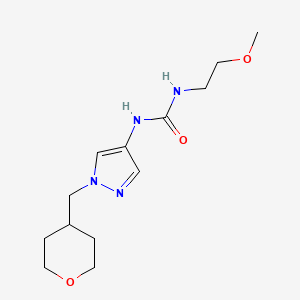
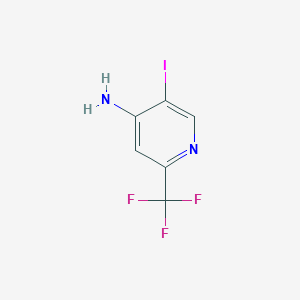
![6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline](/img/structure/B2823433.png)
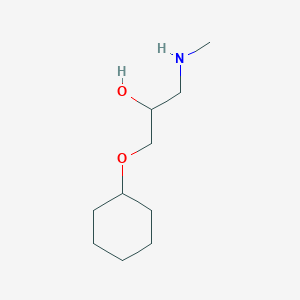


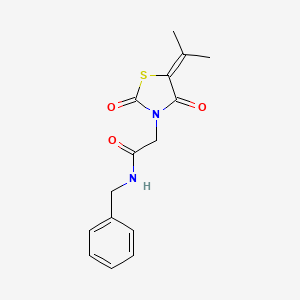
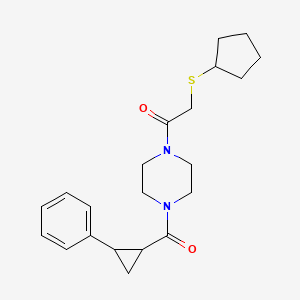
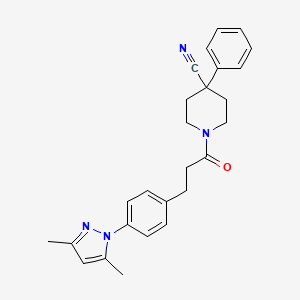
![2-[6-(4-Fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2823446.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2823449.png)
